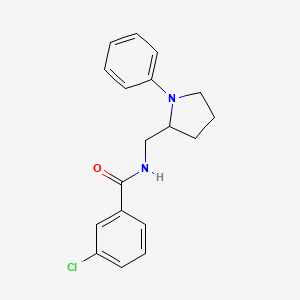

3-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

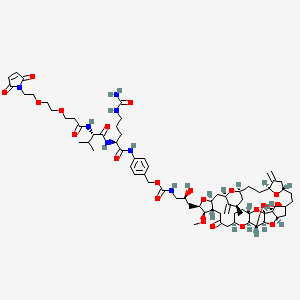

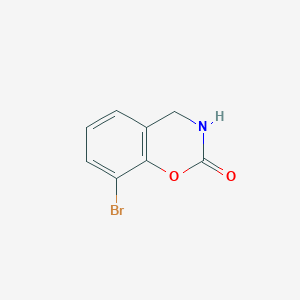

“3-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide” is a chemical compound with the molecular formula C18H19ClN2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “3-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “3-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide” is characterized by a pyrrolidine ring, a benzamide group, and a chloro group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “3-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide” are not available in the retrieved data, it’s worth noting that pyrrolidine derivatives can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide” include a molecular formula of C18H19ClN2O, an average mass of 378.873 Da, and a monoisotopic mass of 378.080475 Da .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which include compounds like “3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide”, have been studied for their potential as antiviral agents . These compounds can be designed to target a variety of viruses, including influenza and Coxsackie B4 virus, by inhibiting viral replication or interfering with virus-cell binding .

Anti-inflammatory Applications

The indole nucleus, present in “3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide”, is known for its anti-inflammatory properties . Researchers are exploring these compounds for their ability to reduce inflammation in various disease models, potentially leading to new treatments for conditions like arthritis and asthma .

Anticancer Research

Compounds with an indole base are being evaluated for their anticancer activities . “3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide” may be investigated for its ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .

Anti-HIV Potential

The structural complexity of indole derivatives makes them suitable candidates for anti-HIV drugs . They can be designed to interfere with the life cycle of HIV, offering a potential pathway for the development of new therapeutic agents .

Antioxidant Properties

Indole derivatives are also recognized for their antioxidant capabilities . They can scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing or treating diseases caused by oxidative damage .

Antimicrobial Effects

The broad-spectrum antimicrobial activity of indole derivatives, including “3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide”, is of significant interest. These compounds can be used to combat bacterial and fungal infections, contributing to the development of new antibiotics .

Antitubercular Activity

Given the ongoing challenge of tuberculosis, indole-based compounds are being researched for their antitubercular properties . They may inhibit the growth of Mycobacterium tuberculosis, offering a potential new avenue for treatment .

Antidiabetic Applications

Research into the antidiabetic effects of indole derivatives is ongoing. These compounds could play a role in regulating blood sugar levels and improving insulin sensitivity, which would be valuable in managing diabetes .

Direcciones Futuras

The future directions in the research and development of “3-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

Propiedades

IUPAC Name |

3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-15-7-4-6-14(12-15)18(22)20-13-17-10-5-11-21(17)16-8-2-1-3-9-16/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRJKEQOHSLNCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)

![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2985357.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)

![methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985359.png)

![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)oxirane-2-carboxamide](/img/structure/B2985366.png)